AS057278

Description

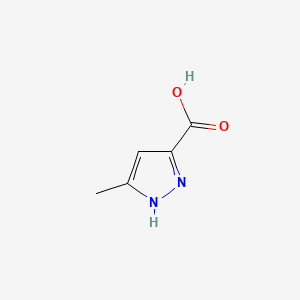

structure

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(5(8)9)7-6-3/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMQKESQZFQMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193198 | |

| Record name | 5-Methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-61-9, 696-22-0 | |

| Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpyrazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 696-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLPYRAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71778T48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of AS057278: A D-Amino Acid Oxidase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AS057278 is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). Its mechanism of action centers on the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway through the elevation of endogenous D-serine levels in the central nervous system. By inhibiting DAAO, AS057278 prevents the degradation of D-serine, a crucial co-agonist at the glycine site of NMDA receptors. The resulting enhancement of NMDA receptor function has demonstrated potential therapeutic benefits for conditions associated with NMDA receptor hypofunction, such as schizophrenia. Preclinical studies have shown that AS057278 can reverse behavioral deficits in animal models of psychosis, suggesting its potential as an antipsychotic agent. This document provides a detailed overview of the mechanism of action of AS057278, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: DAAO Inhibition and NMDA Receptor Modulation

The primary molecular target of AS057278 is D-amino acid oxidase (DAAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine.[1][2][3] D-serine is an endogenous full agonist at the glycine modulatory site of the NMDA receptor.[1][2] The binding of a co-agonist like D-serine, in addition to the primary agonist glutamate, is essential for the opening of the NMDA receptor's ion channel.

The mechanism of action of AS057278 can be delineated in the following steps:

-

Inhibition of DAAO: AS057278 selectively binds to and inhibits the activity of DAAO. This inhibition prevents the enzymatic breakdown of D-serine into its corresponding α-keto acid.

-

Elevation of D-serine Levels: The inhibition of DAAO leads to an accumulation of D-serine in the brain. Studies in rats have demonstrated that administration of AS057278 increases the fraction of D-serine in the cortex and midbrain.

-

Enhancement of NMDA Receptor Function: The elevated levels of D-serine result in increased occupancy of the co-agonist site on the NMDA receptor. This enhances NMDA receptor-mediated neurotransmission upon glutamate binding.

-

Antipsychotic Effects: The potentiation of NMDA receptor signaling is hypothesized to counteract the NMDA receptor hypofunction implicated in the pathophysiology of schizophrenia. This is supported by preclinical evidence showing that AS057278 can normalize behaviors induced by NMDA receptor antagonists like phencyclidine (PCP).

Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for AS057278 from preclinical studies.

Table 1: In Vitro and Ex Vivo Potency

| Parameter | Species | Value | Reference |

| IC50 (DAAO Inhibition) | Human | 0.91 µM | |

| ED50 (DAAO Inhibition) | Rat | 2.2-3.95 µM |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Administration | Dosage | Effect | Reference |

| D-Serine Level Increase | Rat | Intravenous (i.v.) | 10 mg/kg | Increased D-serine fraction in cortex and midbrain | |

| PCP-Induced Prepulse Inhibition | Mouse | Acute Oral | 80 mg/kg | Normalization of PCP-induced deficit | |

| PCP-Induced Prepulse Inhibition | Mouse | Chronic Oral (b.i.d.) | 20 mg/kg | Normalization of PCP-induced deficit | |

| PCP-Induced Hyperlocomotion | Mouse | Chronic Oral (b.i.d.) | 10 mg/kg | Normalization of PCP-induced hyperlocomotion |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard protocols for the respective assays.

DAAO Enzyme Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of DAAO.

-

Enzyme and Substrate Preparation: Recombinant human DAAO is purified and prepared in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.5). D-serine is used as the substrate.

-

Reaction Mixture: The reaction mixture contains DAAO, FAD cofactor, horseradish peroxidase, a chromogenic substrate (e.g., Amplex Red), and varying concentrations of AS057278.

-

Assay Procedure: The reaction is initiated by the addition of D-serine. The DAAO-catalyzed oxidation of D-serine produces hydrogen peroxide, which is then used by horseradish peroxidase to oxidize the chromogenic substrate, resulting in a measurable colorimetric or fluorescent signal.

-

Data Analysis: The rate of the reaction is monitored spectrophotometrically or fluorometrically. The IC50 value, the concentration of AS057278 that causes 50% inhibition of DAAO activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) in Mice (Representative Protocol)

PPI is a measure of sensorimotor gating, which is deficient in schizophrenia and can be modeled in rodents by administering PCP.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the mouse.

-

Acclimation: Mice are placed in the startle chamber and allowed to acclimate for a period of 5-10 minutes with background white noise.

-

Drug Administration: Mice are administered AS057278 (or vehicle) orally, followed by an injection of PCP (e.g., 5 mg/kg, intraperitoneally) after a specified pretreatment time.

-

Testing Session: The session consists of different trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB acoustic stimulus), prepulse-alone trials (e.g., 75-85 dB), and prepulse-plus-pulse trials where the prepulse precedes the pulse by a short interval (e.g., 100 ms).

-

Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = 100 - [ (startle response on prepulse+pulse trials) / (startle response on pulse-alone trials) ] * 100. The ability of AS057278 to reverse the PCP-induced deficit in PPI is then statistically analyzed.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice (Representative Protocol)

This model assesses the effect of compounds on the psychostimulant-induced increase in motor activity, a behavior relevant to the positive symptoms of psychosis.

-

Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor the locomotor activity of the mice.

-

Acclimation: Mice are placed in the open-field arena for a period of 30-60 minutes to allow for habituation to the novel environment.

-

Drug Administration: Mice are treated with AS057278 (or vehicle) orally, followed by an injection of PCP (e.g., 3-5 mg/kg, intraperitoneally) after a specified pretreatment time.

-

Data Collection: Locomotor activity, typically measured as the total distance traveled or the number of beam breaks, is recorded for a set duration (e.g., 60-120 minutes) immediately following PCP administration.

-

Data Analysis: The total locomotor activity is compared between different treatment groups. The ability of AS057278 to attenuate the PCP-induced increase in locomotion is evaluated using appropriate statistical tests.

Experimental Workflow

Conclusion

AS057278 represents a targeted approach to the treatment of psychotic disorders by focusing on the enhancement of endogenous NMDA receptor function. Its selective inhibition of DAAO leads to a cascade of events culminating in the potentiation of NMDA-mediated neurotransmission. The preclinical data strongly support this mechanism of action and demonstrate the potential of AS057278 to ameliorate behavioral abnormalities associated with NMDA receptor hypofunction. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound in patient populations.

References

- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

AS057278 as a D-amino Acid Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS057278 is a potent, selective, and orally active small molecule inhibitor of the enzyme D-amino acid oxidase (DAAO). This document provides a comprehensive technical overview of AS057278, including its mechanism of action, pharmacological profile, and preclinical data supporting its potential as a therapeutic agent for schizophrenia. The information presented herein is intended to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic potential of DAAO inhibitors.

Mechanism of Action: Enhancing NMDA Receptor Function

The primary mechanism of action of AS057278 is the inhibition of DAAO, a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine. D-serine is an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in synaptic plasticity and neurotransmission, requires the binding of both glutamate and a co-agonist (either D-serine or glycine) for its activation.

Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to the cognitive deficits and negative symptoms associated with the disorder. By inhibiting DAAO, AS057278 leads to an increase in the synaptic levels of D-serine. This, in turn, enhances NMDA receptor activation in the presence of glutamate, thereby offering a potential therapeutic strategy to ameliorate the symptoms of schizophrenia.[1]

Pharmacological Profile

In Vitro Potency and Selectivity

AS057278 has demonstrated potent inhibitory activity against human DAAO. The selectivity of AS057278 is a critical aspect of its pharmacological profile, as off-target effects could lead to undesirable side effects.

| Parameter | Value | Species | Notes |

| IC50 | 0.91 µM | Human | In vitro inhibition of DAAO activity.[1] |

| Selectivity | >100 µM | Human | Negligible inhibitory activity at the glycine site of the NMDA receptor, D-aspartate oxidase (DDO), and D-serine racemase. |

In Vivo Efficacy in Preclinical Models of Schizophrenia

The potential antipsychotic properties of AS057278 have been evaluated in rodent models that mimic certain aspects of schizophrenia. These models often utilize NMDA receptor antagonists, such as phencyclidine (PCP), to induce behavioral abnormalities relevant to the disorder.

| Animal Model | Effect of AS057278 | Dosing Regimen | Species |

| PCP-induced Prepulse Inhibition (PPI) Deficit | Normalization of PPI deficit | Acute: 80 mg/kg (oral) | Mice |

| Chronic: 20 mg/kg b.i.d. (oral) | Mice | ||

| PCP-induced Hyperlocomotion | Normalization of hyperlocomotion | Chronic: 10 mg/kg b.i.d. (oral) | Mice |

Pharmacokinetics

Pharmacokinetic studies in rats have shown that AS057278 possesses favorable drug-like properties, including oral bioavailability and penetration of the blood-brain barrier.

| Parameter | Value | Route | Species |

| Intravenous Half-life (t1/2) | 5.6 hours | Intravenous | Rat |

| Oral Bioavailability (F) | 41% | Oral | Rat |

| Terminal Half-life (t1/2) | 7.2 hours | Oral | Rat |

| Time to Maximum Concentration (Tmax) | 1 hour | Oral | Rat |

| Increase in D-serine fraction | Significant increase in cortex and midbrain | 10 mg/kg (i.v.) | Rat[1] |

Experimental Protocols

DAAO Inhibition Assay (In Vitro)

The inhibitory activity of AS057278 on DAAO is typically determined using a spectrophotometric assay. The following is a generalized protocol:

-

Enzyme and Substrate Preparation: Recombinant human DAAO is purified and prepared in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.5). D-serine is used as the substrate.

-

Reaction Mixture: The reaction mixture contains the enzyme, the substrate, and a chromogenic peroxidase substrate system (e.g., horseradish peroxidase and o-dianisidine).

-

Inhibitor Addition: AS057278 is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The rate of the reaction, which is proportional to the amount of hydrogen peroxide produced by the DAAO-catalyzed oxidation of D-serine, is measured by monitoring the change in absorbance at a specific wavelength (e.g., 436 nm) over time.

-

IC50 Determination: The concentration of AS057278 that causes 50% inhibition of the DAAO activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) in Mice

PPI is a measure of sensorimotor gating, which is deficient in schizophrenia. This model assesses the ability of a compound to reverse PCP-induced deficits in PPI.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

Acclimation: Mice are acclimated to the startle chamber for a brief period.

-

Drug Administration: Mice are administered vehicle or AS057278 orally. After a set pretreatment time, they are given a subcutaneous injection of saline or PCP.

-

Testing: The PPI session begins after the PCP injection. The session consists of a series of trials, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weak prepulse stimulus followed by the startling stimulus).

-

Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

PCP-Induced Hyperlocomotion in Mice

This model measures the ability of a compound to attenuate the increased locomotor activity induced by PCP, which is considered a model for the positive symptoms of schizophrenia.

-

Apparatus: An open-field arena equipped with infrared beams to automatically track the locomotor activity of the animals.

-

Acclimation: Mice are habituated to the open-field arena for a period before drug administration.

-

Drug Administration: Mice are treated with vehicle or AS057278 orally for a specified number of days (for chronic studies). On the test day, they are administered the final dose of AS057278, followed by a subcutaneous injection of saline or PCP.

-

Testing: Immediately after the PCP injection, mice are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration.

-

Data Analysis: The locomotor activity data are analyzed to compare the effects of AS057278 on PCP-induced hyperlocomotion.

Pharmacokinetic Study in Rats

This protocol outlines a general procedure for determining the pharmacokinetic profile of AS057278 in rats.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration: AS057278 is administered either intravenously (via the tail vein) or orally (via gavage).

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after drug administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of AS057278 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, bioavailability, Tmax, and Cmax, using appropriate pharmacokinetic modeling software.

Visualizations

Signaling Pathway

Caption: Mechanism of action of AS057278 as a DAAO inhibitor.

Experimental Workflow

Caption: Preclinical evaluation workflow for AS057278.

Conclusion

AS057278 is a promising D-amino acid oxidase inhibitor with a well-defined mechanism of action and a favorable preclinical pharmacological profile. Its ability to enhance NMDA receptor function through the elevation of D-serine levels provides a strong rationale for its investigation as a novel therapeutic agent for the treatment of schizophrenia, particularly for the cognitive and negative symptoms that are not adequately addressed by current antipsychotic medications. The data summarized in this technical guide highlight the potential of AS057278 and underscore the importance of continued research and development of DAAO inhibitors as a new class of antipsychotic drugs.

References

The Role of AS057278 in Modulating D-serine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of AS057278, a selective inhibitor of the enzyme D-amino acid oxidase (DAAO). The primary focus is on the compound's mechanism of action in modulating cerebral D-serine levels and its potential therapeutic implications, particularly in the context of neuropsychiatric disorders such as schizophrenia. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction: D-serine and the NMDA Receptor

D-serine is a key neuromodulator in the central nervous system, acting as a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The activation of NMDA receptors, which is crucial for synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, with D-serine being the predominant endogenous ligand in many brain regions.[4][5] The enzymatic degradation of D-serine is primarily carried out by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Consequently, the inhibition of DAAO presents a promising therapeutic strategy for enhancing NMDA receptor function by increasing the synaptic availability of D-serine. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, making DAAO inhibitors a subject of significant research interest.

AS057278 has been identified as a potent and selective inhibitor of DAAO, demonstrating the ability to increase D-serine levels in the brain and exhibit potential antipsychotic properties in preclinical models.

Mechanism of Action of AS057278

AS057278 exerts its pharmacological effect by selectively inhibiting the D-amino acid oxidase enzyme. This inhibition leads to a reduction in the degradation of D-serine, thereby increasing its concentration in key brain regions. The elevated D-serine levels enhance the co-agonism at the NMDA receptor, potentiating glutamatergic neurotransmission.

Quantitative Data

The following tables summarize the key quantitative parameters for AS057278 based on available preclinical data.

Table 1: In Vitro and Ex Vivo Potency of AS057278

| Parameter | Value | Species/System | Reference |

| In Vitro IC50 | 0.91 µM | Recombinant Human DAAO | |

| Ex Vivo ED50 | 2.2 - 3.95 µM | Rat Brain Homogenates |

Table 2: In Vivo Effect of AS057278 on D-serine Levels

| Brain Region | Dose (i.v.) | Change in D-serine Fraction | Species | Reference |

| Cortex | 10 mg/kg | Increased | Rat | |

| Midbrain | 10 mg/kg | Increased | Rat |

Note: The specific fold or percentage increase in the D-serine fraction was not quantified in the primary publication.

Table 3: Pharmacokinetic Profile of AS057278 in Rats

| Parameter | Route | Value | Reference |

| Half-life (t1/2) | Intravenous | 5.6 h | |

| Oral | 7.2 h | ||

| Oral Bioavailability (F) | Oral | 41% | |

| Time to Maximum Concentration (Tmax) | Oral | 1 h |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of AS057278. These protocols are representative of standard practices in the field.

In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory potency (IC50) of a compound against recombinant human DAAO.

Materials:

-

Recombinant human DAAO enzyme

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorescent probe)

-

Phosphate-buffered saline (PBS), pH 7.4

-

AS057278 or other test compounds

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare a stock solution of AS057278 in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound in PBS.

-

In each well of the 96-well plate, add the following in order:

-

50 µL of PBS

-

10 µL of the test compound at various concentrations

-

10 µL of recombinant human DAAO solution

-

-

Incubate the plate at 37°C for 15 minutes.

-

Prepare a reaction mixture containing D-serine, HRP, and Amplex® Red in PBS.

-

Initiate the enzymatic reaction by adding 30 µL of the reaction mixture to each well.

-

Immediately place the plate in a microplate reader and measure the fluorescence intensity (e.g., excitation at 530-560 nm, emission at ~590 nm) every minute for 30 minutes at 37°C.

-

The rate of reaction is determined from the linear phase of the fluorescence curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Measurement of D-serine in Brain Tissue by HPLC

This protocol outlines a standard procedure for the quantification of D-serine in brain tissue samples using high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

Brain tissue samples (e.g., cortex, midbrain)

-

Perchloric acid (PCA)

-

o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) for derivatization

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

-

Mobile phase (e.g., sodium acetate buffer and methanol gradient)

-

D-serine and L-serine standards

Procedure:

-

Homogenize the brain tissue samples in ice-cold 0.4 M PCA.

-

Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and neutralize it with a potassium carbonate solution.

-

Centrifuge again to remove the precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Derivatize a portion of the sample with the OPA/NAC reagent to form fluorescent diastereomers.

-

Inject the derivatized sample into the HPLC system.

-

Separate the D- and L-serine diastereomers on the C18 column using a suitable gradient of the mobile phase.

-

Detect the fluorescent derivatives using the fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

-

Quantify the D-serine concentration by comparing the peak area to a standard curve generated with known concentrations of D-serine.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This behavioral assay is used to assess the potential antipsychotic properties of a compound by measuring its ability to reverse PCP-induced hyperactivity.

Materials:

-

Male mice (e.g., C57BL/6)

-

Phencyclidine (PCP) hydrochloride

-

AS057278 or other test compounds

-

Vehicle (e.g., saline, sterile water)

-

Open-field activity chambers equipped with infrared beams to monitor locomotion

Procedure:

-

Habituate the mice to the open-field chambers for at least 30 minutes one day prior to the experiment.

-

On the test day, administer AS057278 or the vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the PCP challenge (e.g., 60 minutes).

-

Administer PCP (e.g., 5 mg/kg, s.c.) or saline to the mice.

-

Immediately place the mice individually into the open-field chambers.

-

Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified period, typically 60-120 minutes.

-

Analyze the data to determine if AS057278 significantly attenuates the hyperlocomotion induced by PCP compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway and a typical experimental workflow for evaluating a DAAO inhibitor like AS057278.

Conclusion

AS057278 is a potent and selective DAAO inhibitor that effectively increases D-serine levels in the brain. By enhancing NMDA receptor co-agonism, AS057278 demonstrates a clear mechanism with the potential to address the NMDA receptor hypofunction implicated in schizophrenia. The preclinical data, including its in vitro potency, in vivo efficacy in elevating D-serine, and its ability to normalize schizophrenia-related behaviors in animal models, underscore its promise as a therapeutic candidate. Further research, including more detailed dose-response studies and clinical trials, is warranted to fully elucidate the therapeutic potential of AS057278 in treating neuropsychiatric disorders.

References

- 1. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antipsychotic Potential of AS057278: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS057278 is a selective inhibitor of D-amino acid oxidase (DAAO), an enzyme responsible for the degradation of D-serine. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia posits that reduced signaling through this critical glutamate receptor contributes to the cognitive and positive symptoms of the disorder. D-serine is an endogenous co-agonist at the glycine site of the NMDA receptor, and by inhibiting its degradation, AS057278 aims to enhance NMDA receptor neurotransmission. This technical guide provides a comprehensive overview of the preclinical data supporting the antipsychotic potential of AS057278, including its in vitro and in vivo pharmacology, detailed experimental protocols for its evaluation, and the underlying signaling pathways.

Core Mechanism of Action: D-Amino Acid Oxidase Inhibition

AS057278 exerts its pharmacological effects by selectively inhibiting the FAD-dependent enzyme D-amino acid oxidase (DAAO). DAAO metabolizes D-amino acids, with a notable substrate being D-serine. In the central nervous system, D-serine acts as a crucial co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. The binding of both glutamate and a co-agonist (either glycine or D-serine) is required for the opening of the NMDA receptor ion channel. By inhibiting DAAO, AS057278 leads to an increase in the synaptic levels of D-serine, thereby potentiating NMDA receptor function. This mechanism is proposed to counteract the NMDA receptor hypofunction implicated in schizophrenia.[1][2][3]

References

- 1. Simultaneous determination of D- and L-serine in rat brain microdialysis sample using a column-switching HPLC with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

AS057278: A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS057278 is a selective inhibitor of the enzyme D-amino acid oxidase (DAAO). Its investigation in the context of schizophrenia stems from the well-established N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of the disorder. By inhibiting DAAO, AS057278 prevents the degradation of D-serine, an endogenous co-agonist of the NMDA receptor at its glycine binding site. The resulting increase in synaptic D-serine levels is proposed to enhance NMDA receptor-mediated neurotransmission, thereby counteracting the receptor hypofunction implicated in the pathophysiology of schizophrenia. This technical guide provides a comprehensive overview of AS057278, including its pharmacological properties, preclinical efficacy data, and detailed experimental protocols for its evaluation in rodent models of schizophrenia.

Quantitative Data Summary

The following tables summarize the key quantitative data for AS057278 based on available preclinical studies.

Table 1: In Vitro and Ex Vivo Potency of AS057278

| Parameter | Species | Value | Reference |

| IC50 (DAAO Inhibition) | Human | 0.91 µM | [1] |

| ED50 (Ex vivo DAAO Inhibition) | Rat | 2.2 - 3.95 µM | [1] |

Table 2: Pharmacokinetic Profile of AS057278 in Rats

| Parameter | Route | Value | Reference |

| Oral Bioavailability (F) | Oral | 41% | [2] |

| Half-life (t1/2) | Intravenous | 5.6 hours | [2] |

| Terminal Half-life (t1/2) | Oral | 7.2 hours | [2] |

| Time to Maximum Concentration (Tmax) | Oral | 1 hour | |

| Brain to Plasma Ratio (1h post-i.v.) | Intravenous | 0.052 | |

| CSF to Plasma Ratio (1h post-i.v.) | Intravenous | 0.018 |

Table 3: Selectivity Profile of AS057278

| Target | Inhibitory Activity (up to 100 µM) | Reference |

| NMDA Receptor Glycine Site | Negligible | |

| D-aspartate Oxidase (DDO) | Negligible | |

| D-serine Racemase | Negligible |

Table 4: Preclinical Efficacy of AS057278 in Mouse Models of Schizophrenia

| Model | Effect | Effective Dose (Oral) | Reference |

| PCP-Induced Prepulse Inhibition (PPI) Deficit | Normalization (Acute) | 80 mg/kg | |

| PCP-Induced Prepulse Inhibition (PPI) Deficit | Normalization (Chronic) | 20 mg/kg (b.i.d.) | |

| PCP-Induced Hyperlocomotion | Normalization (Chronic) | 10 mg/kg (b.i.d.) |

Signaling Pathway and Mechanism of Action

AS057278's mechanism of action is centered on the modulation of the glutamatergic system, specifically through the enhancement of NMDA receptor function. The following diagram illustrates the signaling pathway.

Caption: Signaling pathway of AS057278 in enhancing NMDA receptor function.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to evaluate the efficacy of AS057278 in rodent models relevant to schizophrenia.

Phencyclidine (PCP)-Induced Hyperlocomotion

This model assesses the potential of a compound to mitigate the psychotomimetic-induced hyperactivity, considered a model of positive symptoms of schizophrenia.

1. Animals:

-

Male C57BL/6 mice, 8-10 weeks of age.

-

House animals in groups of 4-5 per cage with ad libitum access to food and water.

-

Maintain a 12-hour light/dark cycle.

-

Acclimate animals to the testing room for at least 1 hour before the experiment.

2. Apparatus:

-

Open-field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with automated infrared beam motion detection systems to quantify locomotor activity.

3. Drug Preparation and Administration:

-

AS057278: Dissolve in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Administer orally (p.o.) at the desired doses (e.g., 10 mg/kg for chronic studies).

-

Phencyclidine (PCP): Dissolve in sterile saline. Administer subcutaneously (s.c.) at a dose known to induce hyperlocomotion (e.g., 5 mg/kg).

-

Vehicle: Administer the same volume of the respective vehicles to control groups.

4. Experimental Procedure (Chronic Dosing):

-

Day 1-14: Administer AS057278 or vehicle orally twice daily (b.i.d.).

-

Day 15 (Test Day):

-

Administer the final dose of AS057278 or vehicle.

-

60 minutes after the final AS057278/vehicle dose, administer PCP or saline.

-

Immediately place the mice individually into the open-field arenas.

-

Record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.

-

5. Data Analysis:

-

Analyze the locomotor activity data using a two-way ANOVA (Treatment x PCP) followed by post-hoc tests (e.g., Tukey's or Bonferroni's) to compare between groups.

Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit

This model evaluates the ability of a compound to reverse deficits in sensorimotor gating, a translational measure of information-processing abnormalities observed in schizophrenia.

1. Animals:

-

Same as for the hyperlocomotion model.

2. Apparatus:

-

Startle response chambers (e.g., SR-LAB, San Diego Instruments) consisting of a Plexiglas cylinder mounted on a platform within a sound-attenuated and ventilated enclosure. A speaker delivers acoustic stimuli, and a piezoelectric accelerometer detects the whole-body startle response.

3. Drug Preparation and Administration:

-

Prepare and administer AS057278 and PCP as described for the hyperlocomotion model. For acute studies, a single dose of AS057278 (e.g., 80 mg/kg, p.o.) is given. For chronic studies, dosing is as described above (e.g., 20 mg/kg, p.o., b.i.d.).

4. Experimental Procedure:

-

Drug Administration (Acute): Administer AS057278 or vehicle 60 minutes before PCP or saline administration.

-

Drug Administration (Chronic): Administer the final dose of AS057278 or vehicle 60 minutes before PCP or saline administration on the test day.

-

Testing Session:

-

30 minutes after PCP/saline injection, place the mouse in the startle chamber.

-

Acclimation: 5-minute acclimation period with a 65-70 dB white noise background.

-

Session Protocol: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A 120 dB acoustic stimulus (40 ms duration).

-

Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 76, or 82 dB; 20 ms duration) presented 100 ms before the 120 dB pulse.

-

No-stimulus trials: Background noise only.

-

-

The inter-trial interval should be variable (e.g., 10-20 seconds).

-

5. Data Analysis:

-

Calculate the startle amplitude for each trial.

-

Calculate PPI as follows: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

-

Analyze the % PPI data using a two-way ANOVA (Treatment x Prepulse Intensity) followed by post-hoc tests.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating AS057278 in preclinical models.

Caption: A generalized workflow for preclinical evaluation of AS057278.

References

The Pharmacokinetic Profile of AS057278: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS057278 is a potent, selective, and orally active inhibitor of D-amino acid oxidase (DAAO). Its mechanism of action centers on increasing the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By enhancing NMDA receptor neurotransmission, AS057278 has shown potential as an antipsychotic agent. This technical guide provides a comprehensive overview of the currently available pharmacokinetic properties of AS057278, intended to inform further research and development.

Quantitative Pharmacokinetic Data

Detailed pharmacokinetic parameters such as AUC, Cmax, and elimination half-life for AS057278 are not extensively available in the public domain. The following tables summarize the available quantitative and semi-quantitative data from in vitro and in vivo studies.

Table 1: In Vitro and Ex Vivo Potency of AS057278

| Parameter | Value | Species/System | Reference |

| IC50 | 0.91 µM | In vitro DAAO inhibition assay | [1] |

| ED50 | 2.2-3.95 µM | Ex vivo DAAO inhibition assay | [1] |

Table 2: In Vivo Pharmacodynamic and Efficacy Data of AS057278

| Dose & Route | Effect | Species | Model | Reference |

| 10 mg/kg i.v. | Increased D-serine fraction in cortex and midbrain | Rat | - | [1] |

| 80 mg/kg p.o. (acute) | Normalized phencyclidine (PCP)-induced prepulse inhibition | Mouse | PCP-induced schizophrenia model | [1] |

| 20 mg/kg b.i.d. p.o. (chronic) | Normalized PCP-induced prepulse inhibition | Mouse | PCP-induced schizophrenia model | [1] |

| 10 mg/kg b.i.d. p.o. (chronic) | Normalized PCP-induced hyperlocomotion | Mouse | PCP-induced schizophrenia model |

Signaling Pathway and Mechanism of Action

AS057278's therapeutic potential is rooted in its ability to modulate the glutamatergic system, specifically by enhancing the function of the NMDA receptor. The following diagram illustrates this signaling pathway.

Experimental Protocols

While specific, detailed experimental protocols for the pharmacokinetic studies of AS057278 are not publicly available, this section outlines generalized methodologies that are standard in the field for this type of compound.

In Vitro DAAO Inhibition Assay

-

Enzyme Preparation: Recombinant D-amino acid oxidase is purified.

-

Reaction Mixture: The assay buffer, a substrate (e.g., D-serine), a detection reagent (e.g., Amplex Red), and horseradish peroxidase are combined in a microplate.

-

Compound Incubation: AS057278 at varying concentrations is added to the wells.

-

Reaction Initiation: The DAAO enzyme is added to start the reaction.

-

Detection: The plate is incubated, and the fluorescence or absorbance is measured at appropriate wavelengths.

-

Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in rodents.

Animal Handling and Dosing (Generalized Protocol)

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing: For oral administration (p.o.), AS057278 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage. For intravenous administration (i.v.), the compound is dissolved in a vehicle such as saline and administered via the tail vein.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or via cardiac puncture for terminal samples. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method (Generalized)

-

Sample Preparation: Plasma samples are thawed, and the drug is extracted, typically by protein precipitation with a solvent like acetonitrile. An internal standard is added to the samples, calibrators, and quality controls.

-

Chromatography: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A C18 column is often used for separation.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and its potential metabolites.

-

Data Analysis: A calibration curve is generated, and the concentrations of the unknown samples are determined. This data is then used to calculate pharmacokinetic parameters.

Conclusion

AS057278 is a DAAO inhibitor with demonstrated in vitro and in vivo activity that supports its potential as a novel antipsychotic agent. While the publicly available data on its comprehensive pharmacokinetic profile is limited, the existing information on its potency and in vivo efficacy provides a strong foundation for further investigation. The generalized experimental protocols outlined here offer a framework for conducting more detailed ADME (absorption, distribution, metabolism, and excretion) studies, which will be crucial for the continued development of AS057278 or other compounds in its class.

References

Technical Guide: Oral Bioavailability and Brain Penetration of AS057278

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS057278 is a selective inhibitor of the enzyme D-amino acid oxidase (DAAO) that has been investigated for its therapeutic potential in neurological and psychiatric disorders, particularly schizophrenia. The rationale behind its mechanism of action lies in its ability to increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, AS057278 is proposed to enhance NMDA receptor neurotransmission, which is often dysregulated in conditions like schizophrenia.[1][2] This technical guide provides a comprehensive overview of the oral bioavailability and brain penetration of AS057278, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Pharmacokinetic Profile of AS057278

Pharmacokinetic studies in rats have demonstrated that AS057278 possesses favorable properties for a centrally acting therapeutic agent, including good oral bioavailability and the ability to cross the blood-brain barrier.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of AS057278 in rats.

| Parameter | Value | Species | Administration Route | Reference |

| Oral Bioavailability (F) | 41% | Rat | Oral | [1] |

| Time to Maximum Plasma Concentration (Tmax) | 1 hour | Rat | Oral | [1] |

| Intravenous Half-life (t½) | 5.6 hours | Rat | Intravenous | [1] |

| Oral Terminal Half-life (t½) | 7.2 hours | Rat | Oral | |

| Brain-to-Plasma Ratio (1 hour post-dose) | 0.052 | Rat | Intravenous | |

| Cerebrospinal Fluid (CSF)-to-Plasma Ratio (1 hour post-dose) | 0.018 | Rat | Intravenous | |

| In Vitro IC50 (DAAO inhibition) | 0.91 µM | - | - | |

| Ex Vivo ED50 (DAAO inhibition) | 2.2-3.95 µM | - | - |

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of AS057278's pharmacokinetics and pharmacodynamics.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability, half-life, and brain penetration of AS057278 in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.

-

Drug Administration:

-

Intravenous (IV) Administration: AS057278 was administered as a single bolus injection into the tail vein.

-

Oral (PO) Administration: AS057278 was administered via oral gavage.

-

-

Blood Sampling: Blood samples were collected from the tail vein at predetermined time points following drug administration. Plasma was separated by centrifugation.

-

Brain and CSF Sampling: At specific time points, animals were euthanized, and brain tissue and cerebrospinal fluid (CSF) were collected.

-

Sample Analysis: The concentration of AS057278 in plasma, brain homogenates, and CSF was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, half-life, and bioavailability. Brain-to-plasma and CSF-to-plasma ratios were calculated to assess brain penetration.

In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

Objective: To determine the in vitro potency of AS057278 in inhibiting DAAO activity.

Methodology:

-

Enzyme Source: Recombinant human DAAO was used.

-

Assay Principle: The assay measures the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed oxidation of D-serine.

-

Procedure:

-

DAAO enzyme was incubated with varying concentrations of AS057278.

-

The reaction was initiated by the addition of the substrate, D-serine.

-

The rate of hydrogen peroxide production was measured using a fluorescent or colorimetric probe.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Animal Models for Schizophrenia

AS057278 has been evaluated in rodent models that mimic certain aspects of schizophrenia, such as phencyclidine (PCP)-induced behavioral abnormalities.

1. PCP-Induced Prepulse Inhibition (PPI) Deficit Model:

Objective: To assess the ability of AS057278 to reverse deficits in sensorimotor gating, a translational measure impaired in schizophrenia.

Methodology:

-

Animal Model: Male mice were used.

-

Procedure:

-

Mice were pre-treated with AS057278 or vehicle orally.

-

After a set time, mice were administered PCP to induce a deficit in PPI.

-

PPI was assessed using a startle reflex testing system. This involves measuring the startle response to a loud acoustic stimulus (pulse) presented alone or shortly after a weaker, non-startling stimulus (prepulse).

-

-

Data Analysis: The percentage of PPI was calculated for each animal. The ability of AS057278 to normalize the PCP-induced reduction in PPI was evaluated. AS057278 was found to normalize PCP-induced prepulse inhibition after acute (80 mg/kg) and chronic (20 mg/kg b.i.d.) oral administration in mice.

2. PCP-Induced Hyperlocomotion Model:

Objective: To evaluate the effect of AS057278 on PCP-induced hyperactivity, a model for the positive symptoms of schizophrenia.

Methodology:

-

Animal Model: Male mice were used.

-

Procedure:

-

Mice were administered AS057278 or vehicle orally.

-

Following drug administration, mice were placed in an open-field arena, and their locomotor activity was recorded using automated activity monitors.

-

PCP was then administered to induce hyperlocomotion.

-

-

Data Analysis: The total distance traveled and other locomotor parameters were quantified. The ability of AS057278 to attenuate PCP-induced hyperlocomotion was assessed. Chronic oral treatment with AS057278 (10 mg/kg b.i.d.) was able to normalize PCP-induced hyperlocomotion.

Visualizations

Signaling Pathway of AS057278

The following diagram illustrates the proposed mechanism of action of AS057278.

Experimental Workflow: In Vivo Pharmacokinetics

The diagram below outlines the workflow for determining the pharmacokinetic profile of AS057278 in rats.

Experimental Workflow: PCP-Induced Prepulse Inhibition (PPI) Model

This diagram illustrates the experimental steps for the PCP-induced PPI model.

References

Initial In Vitro Characterization of AS057278: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS057278 is a potent and selective inhibitor of D-amino acid oxidase (DAAO), an enzyme responsible for the degradation of D-serine. By inhibiting DAAO, AS057278 increases the levels of D-serine, an endogenous co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. This mechanism suggests a potential therapeutic role for AS057278 in conditions associated with NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the initial in vitro characterization of AS057278, including its inhibitory potency, selectivity, and functional activity in a cellular context. Detailed experimental protocols for the key assays are provided to enable replication and further investigation.

Enzymatic Characterization: DAAO Inhibition

The primary in vitro characterization of AS057278 involves determining its inhibitory activity against its target enzyme, D-amino acid oxidase.

Quantitative Data: Inhibitory Potency

The potency of AS057278 as a DAAO inhibitor was determined using an in vitro enzyme inhibition assay. The half-maximal inhibitory concentration (IC50) value quantifies the concentration of AS057278 required to inhibit 50% of the DAAO enzyme activity.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| AS057278 | D-amino acid oxidase (DAAO) | Enzyme Inhibition Assay | 0.91 | [1][2] |

Experimental Protocol: D-Amino Acid Oxidase (DAAO) Inhibition Assay (Colorimetric)

This protocol describes a common colorimetric method for determining the inhibitory activity of compounds against DAAO. The assay measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction, using a coupled enzyme reaction that results in a colored product.

Materials:

-

Recombinant human D-amino acid oxidase (DAAO)

-

D-Serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable chromogenic substrate for HRP)

-

AS057278 (test compound)

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AS057278 in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of D-serine, HRP, and Amplex® Red in phosphate buffer.

-

-

Assay Reaction:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

A solution of AS057278 at various concentrations (or vehicle control).

-

Recombinant human DAAO enzyme.

-

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

To initiate the enzymatic reaction, add a mixture of D-serine, HRP, and Amplex® Red to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

-

Measure the absorbance of the colored product at the appropriate wavelength (e.g., 570 nm for the product of Amplex® Red oxidation) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells without DAAO or without D-serine).

-

Calculate the percentage of inhibition for each concentration of AS057278 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Characterization: Functional Activity

To assess the activity of AS057278 in a more biologically relevant context, a cell-based assay is employed. This assay measures the ability of the compound to protect cells overexpressing DAAO from D-serine-induced oxidative stress.

Quantitative Data: Cellular Potency

The half-maximal effective concentration (ED50) represents the concentration of AS057278 required to achieve 50% of the maximum protective effect in the cell-based assay.

| Compound | Assay Type | Cell Line | Effect | ED50 (µM) | Reference |

| AS057278 | D-Serine Protection Assay | DAO-overexpressing cells | Protection from oxidative stress | ≤3.95 |

Experimental Protocol: Cell-Based D-Serine Protection Assay

This protocol outlines a method to evaluate the functional activity of DAAO inhibitors in a cellular environment.

Materials:

-

A stable cell line overexpressing human DAAO (e.g., CHO or HEK293 cells)

-

Cell culture medium and supplements

-

D-Serine

-

AS057278

-

A reagent for measuring cell viability (e.g., MTT, resazurin, or a kit measuring ATP levels)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the DAAO-overexpressing cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of AS057278 (or vehicle control) and incubate for a defined period (e.g., 1-2 hours).

-

-

Induction of Oxidative Stress:

-

Add a high concentration of D-serine to the cell culture medium to induce DAAO-mediated production of hydrogen peroxide and subsequent oxidative stress.

-

-

Incubation:

-

Incubate the cells for a further period (e.g., 24-48 hours).

-

-

Cell Viability Measurement:

-

Assess cell viability using a standard method. For example, add MTT reagent and incubate until formazan crystals form, then solubilize the crystals and measure the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of AS057278 relative to the control cells (treated with D-serine but no inhibitor).

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the ED50 value.

-

Selectivity Profile

A critical aspect of the in vitro characterization of a drug candidate is its selectivity. AS057278 was profiled against other relevant targets to ensure its specific action on DAAO.

Quantitative Data: Selectivity

AS057278 demonstrated high selectivity for DAAO over other related enzymes and receptors.

| Compound | Target | Assay Type | % Inhibition @ 100 µM | Reference |

| AS057278 | NMDA Receptor (Glycine Site) | Binding Assay | Negligible | |

| AS057278 | D-aspartate oxidase (DDO) | Enzyme Inhibition Assay | Negligible | |

| AS057278 | D-serine racemase | Enzyme Inhibition Assay | Negligible |

Experimental Protocol: NMDA Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a competitive radioligand binding assay to assess the affinity of a test compound for the NMDA receptor. This is a common method to determine the selectivity of a DAAO inhibitor.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Radioligand specific for the NMDA receptor (e.g., [³H]MK-801)

-

AS057278

-

Buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.

-

-

Binding Reaction:

-

In test tubes, combine the prepared brain membranes, a fixed concentration of the radioligand (e.g., [³H]MK-801), and varying concentrations of AS057278 (or a known NMDA receptor ligand as a positive control).

-

To determine non-specific binding, include tubes with a high concentration of an unlabeled NMDA receptor ligand.

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., room temperature) for a time sufficient to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of radioligand binding at each concentration of AS057278.

-

This data will demonstrate the lack of significant binding of AS057278 to the NMDA receptor at the tested concentrations, confirming its selectivity.

-

Visualizations

Signaling Pathway of AS057278

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of AS057278 in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo administration of AS057278 to mice. AS057278 is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1] By inhibiting DAAO, AS057278 increases the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor-mediated neurotransmission.[2] This mechanism of action makes AS057278 a valuable research tool for studying the glutamatergic system and its role in neurological and psychiatric disorders, particularly schizophrenia.[1][2] This document outlines detailed protocols for the preparation and oral administration of AS057278, summarizes key quantitative data from preclinical studies, and provides visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

Table 1: AS057278 Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [3] |

| Molecular Weight | 126.11 g/mol | |

| CAS Number | 402-61-9 | |

| Appearance | White solid | |

| Solubility | DMSO (≥100 mg/mL) | |

| Storage | 2-8°C |

Table 2: In Vivo Oral Administration Parameters for AS057278 in Mice

| Parameter | Acute Administration | Chronic Administration | Reference |

| Dosage | 80 mg/kg | 20 mg/kg, twice daily (b.i.d.) | |

| Administration Route | Oral (PO) | Oral (PO) | |

| Duration | Single dose | 28 days | |

| Application | Normalization of phencyclidine (PCP)-induced prepulse inhibition | Normalization of PCP-induced prepulse inhibition and hyperlocomotion |

Experimental Protocols

Protocol 1: Preparation of AS057278 Formulation for Oral Administration

This protocol describes the preparation of a vehicle solution suitable for the oral administration of AS057278 to mice.

Materials:

-

AS057278 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution of AS057278 in DMSO. Due to its high solubility in DMSO, a concentrated stock solution can be prepared (e.g., 50 mg/mL).

-

Formulate the vehicle. A commonly used vehicle for AS057278 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

For a 1 mL final volume, add the components in the following order, ensuring each is fully dissolved before adding the next:

-

400 µL PEG300

-

50 µL Tween-80

-

450 µL Saline

-

-

-

Prepare the final dosing solution. Add the required volume of the AS057278 stock solution to the prepared vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 20 µL of a 50 mg/mL stock to 980 µL of the vehicle.

-

Ensure complete dissolution. Vortex the final solution thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The final solution should be clear.

-

Storage. It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 2-8°C, protected from light. For continuous dosing periods exceeding half a month, the stability of this formulation should be carefully considered.

Protocol 2: In Vivo Administration of AS057278 by Oral Gavage in Mice

This protocol details the procedure for administering the prepared AS057278 formulation to mice via oral gavage.

Materials:

-

Prepared AS057278 dosing solution

-

Mouse gavage needles (18-20 gauge, with a rounded tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

-

-

Measurement of Gavage Needle Insertion Length:

-

Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle. This ensures the tip reaches the stomach.

-

-

Administration:

-

Attach the gavage needle to the syringe containing the dosing solution.

-

Hold the mouse in a vertical position.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

-

Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the solution.

-

Administer the solution over 2-3 seconds to minimize the risk of regurgitation.

-

-

Post-Administration Monitoring:

-

After administration, gently remove the gavage needle and return the mouse to its cage.

-

Monitor the animal for at least 10 minutes for any signs of distress, such as difficulty breathing or abnormal behavior.

-

Protocol 3: Phencyclidine (PCP)-Induced Hyperlocomotion Model

This protocol describes a common behavioral assay to assess the potential antipsychotic-like effects of AS057278.

Materials:

-

AS057278 formulation

-

Phencyclidine (PCP) hydrochloride dissolved in saline

-

Open-field activity chambers equipped with automated tracking software

-

Mice

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

-

AS057278 Administration: Administer AS057278 (e.g., 10 mg/kg, p.o. for chronic studies) or vehicle to the respective groups of mice.

-

Habituation: Place the mice individually into the open-field chambers and allow them to habituate for a set period (e.g., 30-60 minutes).

-

PCP Administration: After the habituation period, administer PCP (e.g., 3.0 mg/kg, s.c.) or saline to the mice.

-

Locomotor Activity Recording: Immediately after PCP administration, record the locomotor activity of the mice for a specified duration (e.g., 60-120 minutes) using the automated tracking system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Compare the locomotor activity between the different treatment groups. A successful reversal of PCP-induced hyperlocomotion by AS057278 would be indicated by a significant reduction in distance traveled compared to the PCP-only group.

Protocol 4: Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit Model

This protocol outlines a behavioral test for sensorimotor gating deficits, which are relevant to schizophrenia and can be induced by PCP.

Materials:

-

AS057278 formulation

-

Phencyclidine (PCP) hydrochloride dissolved in saline

-

Startle response system with chambers capable of delivering acoustic stimuli (background noise, prepulse, and startle pulse)

-

Mice

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

-

AS057278 Administration: Administer AS057278 (e.g., 80 mg/kg, p.o. for acute studies or 20 mg/kg b.i.d. for chronic studies) or vehicle.

-

PCP Administration: At a specified time after AS057278 administration (e.g., 60 minutes for acute studies), administer PCP (e.g., 8 mg/kg, i.p.) or saline.

-

PPI Testing Session:

-

Place each mouse in a startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 70 dB).

-

The session consists of a series of trials, including:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 82 dB) is presented shortly before the startle pulse.

-

No-stimulus trials: Only background noise is present.

-

-

The inter-trial interval should be varied.

-

-

Data Analysis: The startle response is measured as the peak amplitude of the motor response. PPI is calculated as a percentage: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. Compare the %PPI between treatment groups. A reversal of the PCP-induced PPI deficit by AS057278 would be shown by a significantly higher %PPI compared to the PCP-only group.

Mandatory Visualizations

References

Application Notes and Protocols for AS057278 in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of AS057278, a selective D-amino acid oxidase (DAAO) inhibitor, for in vivo studies in rats. This document includes information on the mechanism of action, recommended dosages, administration protocols, and relevant pharmacokinetic data to guide experimental design.

Mechanism of Action

AS057278 is a potent inhibitor of the enzyme D-amino acid oxidase (DAAO). DAAO is responsible for the degradation of D-serine, an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, AS057278 increases the levels of D-serine in the brain.[1] This enhancement of D-serine availability potentiates NMDA receptor-mediated neurotransmission, which is crucial for synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, and enhancing its function is a key therapeutic strategy.[1]

Signaling Pathway

The inhibitory action of AS057278 on DAAO initiates a signaling cascade that ultimately enhances NMDA receptor activity. A simplified representation of this pathway is provided below.

Caption: Signaling pathway of AS057278.

Quantitative Data Summary

The following tables summarize the available quantitative data for AS057278 from preclinical studies.

Table 1: In Vitro and Ex Vivo Potency of AS057278

| Parameter | Species | Value | Reference |

| IC₅₀ (in vitro) | Human | 0.91 µM | [1] |

| ED₅₀ (ex vivo) | Rat | 2.2 - 3.95 µM | [1] |

Table 2: Pharmacokinetic Parameters of AS057278 in Rats (Intravenous Administration)

| Parameter | Value | Reference |

| Dose | 10 mg/kg | [1] |

| Half-life (t½) | 5.6 hours | |

| Oral Bioavailability (F) | 41% |

Table 3: Recommended Dosage of AS057278 in Rodent Studies

| Species | Route of Administration | Dosage | Study Type | Observed Effect | Reference |

| Rat | Intravenous (i.v.) | 10 mg/kg | Pharmacodynamic | Increased D-serine fraction in cortex and midbrain. | |

| Mouse | Oral (p.o.) - Acute | 80 mg/kg | Behavioral | Normalized phencyclidine (PCP)-induced prepulse inhibition. | |

| Mouse | Oral (p.o.) - Chronic | 10 mg/kg b.i.d. | Behavioral | Normalized PCP-induced hyperlocomotion. | |

| Mouse | Oral (p.o.) - Chronic | 20 mg/kg b.i.d. | Behavioral | Normalized PCP-induced prepulse inhibition. |

Note: b.i.d. refers to twice a day administration.

Experimental Protocols

Below are detailed protocols for the administration of AS057278 in rat studies.

Protocol 1: Intravenous Administration for Pharmacokinetic and Pharmacodynamic Studies

This protocol is based on established studies demonstrating the effect of AS057278 on brain D-serine levels.

Objective: To assess the pharmacokinetic profile and/or the effect of AS057278 on central D-serine levels.

Materials:

-

AS057278

-

Vehicle (e.g., saline, 20% Captisol®)

-

Sprague-Dawley or Wistar rats (male, 250-300g)

-

Syringes and needles appropriate for intravenous injection

-

Animal restrainer

Procedure:

-

Preparation of Dosing Solution:

-

On the day of the experiment, prepare a solution of AS057278 in the chosen vehicle at a concentration suitable for delivering 10 mg/kg in a volume of 1-2 mL/kg.

-

Ensure the compound is fully dissolved. Sonication may be used if necessary.

-

-

Animal Preparation:

-

Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

Weigh each rat on the day of the experiment to accurately calculate the dose volume.

-

-

Administration:

-

Gently restrain the rat.

-

Administer the 10 mg/kg dose of AS057278 solution via a lateral tail vein.

-

-

Sample Collection (Pharmacokinetics):

-

Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

-

Tissue Collection (Pharmacodynamics):

-

At a specified time point post-administration (e.g., 1 hour), euthanize the rat.

-